Biperiden is a pharmaceutical compound classified as a muscarinic receptor antagonist, primarily used in the treatment of parkinsonism and to manage extrapyramidal side effects associated with neuroleptic medications. It is particularly effective in alleviating symptoms such as tremors and rigidity by inhibiting acetylcholine activity in the central nervous system. Biperiden is chemically described as 1-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-3-piperidin-1-yl-propan-1-ol, with the molecular formula and an average molecular weight of approximately 311.46 g/mol .
Biperiden is derived from the bicyclic structure of norbornene and belongs to the class of piperidine derivatives. It is synthesized through various chemical processes that involve multiple reaction steps to achieve the desired pharmacological properties. The compound is categorized under anticholinergic agents, which block the action of acetylcholine on muscarinic receptors, thereby reducing the activity of acetylcholine in the brain .
The synthesis of biperiden can be achieved through several methods, primarily involving reactions that create the bicyclic structure characteristic of its chemical makeup. Notable synthesis routes include:
The molecular structure of biperiden features a bicyclic framework with a phenyl group attached to a piperidine ring. Its stereochemistry is crucial for its biological activity, as different isomers may exhibit varying pharmacological effects.
The compound's structure allows it to effectively interact with muscarinic receptors, influencing its therapeutic efficacy.
Biperiden undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Biperiden exerts its pharmacological effects primarily through antagonism at muscarinic receptors in the central nervous system. By blocking these receptors, it reduces cholinergic overactivity, which is often associated with parkinsonism and drug-induced extrapyramidal symptoms.
Research indicates that biperiden's inhibition constant () for acetylcholinesterase is approximately 1.11 mmol/L, reflecting its potency as an inhibitor . The compound's efficacy in clinical settings supports its use as a therapeutic agent for managing parkinsonian symptoms.
These properties influence biperiden's absorption, distribution, metabolism, and excretion characteristics.
Biperiden is primarily utilized in clinical settings for:
In addition to its therapeutic uses, ongoing research explores its potential applications in other neurological disorders where cholinergic modulation may be beneficial .
Biperiden emerged from systematic pharmacological research during the mid-20th century. Synthesized by German chemist W. Klavehn at Knoll AG, it received a German patent application in March 1953, followed by comprehensive international patent protection, including U.S. Patent approval in April 1957 [1]. The compound entered clinical practice under the brand name Akineton® after receiving U.S. Food and Drug Administration approval in 1959 [1] [9], positioning it among the first generation of synthetic anticholinergics developed specifically for movement disorders.
Initial therapeutic applications focused on Parkinsonian syndromes, with clinical observations noting superior efficacy in postencephalitic and idiopathic variants compared to arteriosclerotic forms [1]. By the 1970s, its clinical utility expanded to managing extrapyramidal symptoms (EPS) induced by first-generation antipsychotics, particularly phenothiazines [3] [9]. This application addressed a critical therapeutic gap, as neuroleptic-induced movement disorders frequently compromised psychiatric treatment adherence. The World Health Organization subsequently recognized biperiden's clinical importance by including it in the List of Essential Medicines, affirming its global therapeutic value [1].
Table 1: Key Milestones in Biperiden's Development
Year | Event | Significance |
---|---|---|
1953 | Initial German patent application | Establishment of chemical novelty and industrial protection |
1957 | Grant of U.S. Patent (No. 2,789,142) | Secured international commercial rights |
1959 | FDA approval for clinical use | Formalized therapeutic adoption in major markets |
Post-1970s | Expanded indication for antipsychotic-induced EPS | Addressed critical adverse effect of psychotropic medications |
2019 | WHO Essential Medicine Listing | Global recognition of therapeutic importance |
Recent clinical investigations have explored novel applications beyond movement disorders, including its potential as an antiepileptogenic agent following traumatic brain injury. Though a randomized trial (NCT01048138) found insufficient evidence for preventing post-traumatic epilepsy, it established preliminary clinical safety profiles for repurposing [6]. Additionally, research into its mood-elevating properties has provided mechanistic insights into anticholinergic misuse potential, particularly in patients with polysubstance use histories [4].
Biperiden (chemical name: (1RS,2SR,4RS)-1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol) possesses a molecular formula of C₂₁H₂₉NO and a molecular weight of 311.47 g/mol [1] [8]. Its structure integrates three pharmacologically significant moieties: a norbornene-derived bicyclic framework, a piperidine ring, and a phenylpropanol backbone. This configuration yields a lipophilic molecule that readily penetrates the blood-brain barrier, enabling central nervous system activity [1] [7].
The compound exhibits stereochemical complexity with three chiral centers (positions 1, 2, and 4), theoretically enabling eight stereoisomers [1]. Commercial biperiden formulations utilize a racemic mixture rather than isolated enantiomers, reflecting the historical challenges in asymmetric synthesis and clinical validation of enantiopure versions. Research indicates differential receptor affinity among stereoisomers, suggesting potential pharmacological variations in muscarinic receptor subtype engagement [1] [7]. Molecular modeling reveals the bicyclo[2.2.1]heptene system imposes significant conformational constraints, enhancing binding specificity to muscarinic receptors compared to flexible-chain anticholinergics.
Biperiden is formulated as two salt forms to optimize therapeutic delivery:
The hydrochloride salt exhibits a dissociation constant (pKa) of 9.3, indicating predominant protonation at physiological pH, which enhances receptor engagement through ionic interactions with aspartate residues in muscarinic binding pockets [8]. Metabolic studies identify hepatic hydroxylation as the primary biotransformation pathway, mediated predominantly by CYP2D6 isoenzymes, contributing to an elimination half-life of 18-24 hours and significant first-pass metabolism (oral bioavailability: 33 ± 5%) [1].
Table 2: Physicochemical Properties of Biperiden
Property | Value | Methodological Note |
---|---|---|
Molecular Formula | C₂₁H₂₉NO | Confirmed via elemental analysis |
Molecular Weight | 311.47 g/mol | Calculated from atomic masses |
Salt Forms | Hydrochloride, Lactate | Determined by pharmaceutical characterization |
Water Solubility (HCl salt) | 0.00426 mg/mL | Predicted via ALOGPS |
logP | 3.54 | Measure of lipophilicity (experimental) |
pKa | 9.3 | Strongest basic site (piperidine nitrogen) |
Protein Binding | 60% | In vitro plasma binding studies |
Biperiden belongs to the synthetic tertiary amine subclass of antimuscarinic agents, classified pharmacotherapeutically as a centrally-preferring anticholinergic [1] [9]. This designation distinguishes it from quaternary ammonium anticholinergics (e.g., glycopyrrolate) that exhibit limited central nervous system penetration due to permanent positive charges and consequent blood-brain barrier exclusion. As a tertiary amine, biperiden's uncharged fraction at physiological pH facilitates substantial CNS biodistribution, enabling therapeutic effects on basal ganglia circuitry [7] [9].
Within antiparkinsonian pharmacotherapy, biperiden demonstrates mechanistic differentiation from dopaminergic agents (e.g., levodopa, dopamine agonists). Rather than enhancing dopaminergic transmission, it corrects striatal neurotransmitter imbalance through competitive inhibition of acetylcholine at post-synaptic muscarinic receptors, primarily the M1 subtype [1] [7]. Receptor binding studies reveal non-uniform affinity across muscarinic receptor subtypes (M1-M5), with strongest antagonism at M1, M3, M4, and M5 receptors, and relatively weaker activity at cardiac M2 receptors [1] [7]. This selectivity profile explains its lower incidence of cardiovascular effects compared to non-selective antimuscarinics like atropine.
Table 3: Classification of Biperiden Among Antiparkinsonian Anticholinergics
Parameter | Biperiden | Trihexyphenidyl | Benzatropine |
---|---|---|---|
Chemical Class | Tertiary amine | Tertiary amine | Tertiary amine |
Receptor Selectivity | M1/M3/M4/M5 > M2 | Pan-muscarinic | M1 selective |
Additional Mechanisms | None | Weak NMDA antagonism | Dopamine reuptake inhibition |
Central vs. Peripheral Ratio | Predominantly central | Balanced | Predominantly central |
Protein Binding (%) | 60 | 30-50 | 85-90 |
Beyond receptor antagonism, emerging research identifies secondary pharmacological actions contributing to biperiden's clinical profile. As a functional inhibitor of acid sphingomyelinase (FIASMA), it may influence membrane lipid metabolism and downstream signaling pathways implicated in neuronal survival and synaptic plasticity [1]. Additionally, in vitro studies suggest indirect modulation of dopaminergic transmission through inhibition of dopamine reuptake and storage mechanisms in striatal neurons, though this remains pharmacologically secondary to its primary antimuscarinic action [7].
Therapeutically, biperiden occupies a specific niche within movement disorder management algorithms:
This multifaceted clinical positioning reflects its balanced pharmacokinetic profile—sufficient CNS penetration for central effects without excessive peripheral antimuscarinic activity—and distinguishes it from both peripherally-restricted anticholinergics and centrally-acting dopaminergic agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7